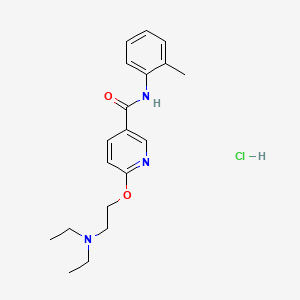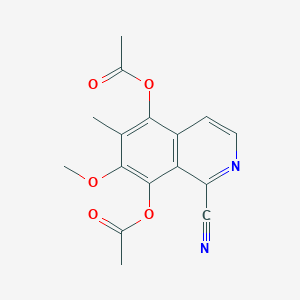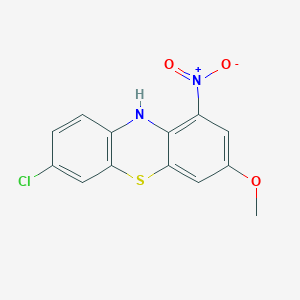![molecular formula C11H22OSi B14452857 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- CAS No. 77172-48-6](/img/structure/B14452857.png)
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is an organic compound with the molecular formula C12H24OSi. It is a derivative of cyclohexene, where the hydrogen atoms at the 4,4-positions are replaced by methyl groups, and the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 4,4-dimethyl-1-cyclohexene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
[ \text{4,4-Dimethyl-1-cyclohexene} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely follow similar principles as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound to its saturated analogs.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanol.
Reduction: Formation of 4,4-dimethylcyclohexane.
Substitution: Formation of various substituted cyclohexenes depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a protecting group for alcohols in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- involves the cleavage of the trimethylsilyl group under acidic or basic conditions, revealing the hydroxyl group. This reactivity is exploited in various synthetic applications where the silyl group acts as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-cyclohexene: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
1,4-Dimethyl-1-cyclohexene: Similar structure but different substitution pattern, leading to different reactivity.
Cyclohexene, 4-ethenyl-1,4-dimethyl-: Contains an additional ethenyl group, altering its chemical properties.
Uniqueness
1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]- is unique due to the presence of the trimethylsilyl group, which provides stability and reactivity that can be selectively manipulated in synthetic applications. This makes it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
77172-48-6 |
|---|---|
Formule moléculaire |
C11H22OSi |
Poids moléculaire |
198.38 g/mol |
Nom IUPAC |
(4,4-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-11(2)8-6-10(7-9-11)12-13(3,4)5/h6H,7-9H2,1-5H3 |
Clé InChI |
WLFLXRYIROTBEY-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=CC1)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)

![2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one](/img/structure/B14452788.png)

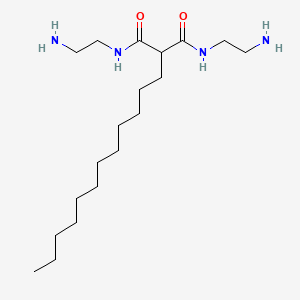
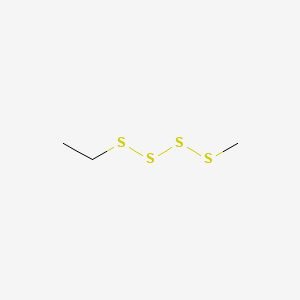
![2-[2-(Anthracen-2-YL)ethenyl]thiophene](/img/structure/B14452837.png)
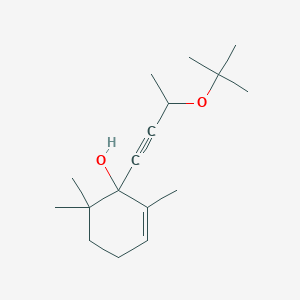
![3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid](/img/structure/B14452849.png)
